Lipophilicity (cLogP) Differentiation: SCF₃ vs. CF₃ and H
The trifluoromethylthio (SCF₃) group confers significantly higher lipophilicity compared to other common substituents. The calculated partition coefficient (cLogP) for 5-Bromo-2-(trifluoromethylthio)aniline is 3.6432 . This is markedly higher than the cLogP of 2.62 for the analogous trifluoromethyl (CF₃) substituted aniline, 2-Bromo-5-(trifluoromethyl)aniline , and substantially higher than the cLogP of 0.90 for the unsubstituted aniline . This increase in lipophilicity is a primary driver for including the SCF₃ group in drug discovery programs to modulate membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.6432 (cLogP) |
| Comparator Or Baseline | 2.62 (cLogP for 2-Bromo-5-(trifluoromethyl)aniline); 0.90 (cLogP for unsubstituted aniline) |
| Quantified Difference | ΔLogP +1.02 vs. CF₃ analog; ΔLogP +2.75 vs. unsubstituted aniline |
| Conditions | ACD/Labs cLogP prediction model [REFS-1, REFS-2] |
Why This Matters
Higher LogP correlates with increased membrane permeability, which can be a critical selection criterion when designing compounds intended to cross biological barriers such as the blood-brain barrier.
